1,2:4,5-Biscyclohexylidene D-myo-Inositol 1,2:4,5-Biscyclohexylidene D-myo-Inositol
Brand Name: Vulcanchem
CAS No.: 55123-26-7
VCID: VC0118023
InChI: InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1
SMILES: C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O
Molecular Formula: C₁₈H₂₈O₆
Molecular Weight: 340.41

1,2:4,5-Biscyclohexylidene D-myo-Inositol

CAS No.: 55123-26-7

Cat. No.: VC0118023

Molecular Formula: C₁₈H₂₈O₆

Molecular Weight: 340.41

* For research use only. Not for human or veterinary use.

1,2:4,5-Biscyclohexylidene D-myo-Inositol - 55123-26-7

Specification

CAS No. 55123-26-7
Molecular Formula C₁₈H₂₈O₆
Molecular Weight 340.41
Standard InChI InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1
SMILES C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O

Introduction

Chemical Structure and Nomenclature

1,2:4,5-Biscyclohexylidene D-myo-Inositol is a protected form of myo-inositol where two pairs of adjacent hydroxyl groups (at positions 1,2 and 4,5) are protected with cyclohexylidene acetal groups. This protection pattern creates a molecule with two remaining free hydroxyl groups at the 3 and 6 positions, which become available for selective functionalization. The nomenclature indicates the specific hydroxyl positions involved in forming the cyclic acetal groups with cyclohexanone derivatives.

Myo-inositol itself serves as the foundational structure, with a six-membered ring containing one axial hydroxyl group (traditionally assigned to position 2) and five equatorial hydroxyl groups. The selective protection of specific hydroxyl pairs creates a versatile building block that enables controlled synthesis of more complex derivatives, particularly those requiring specific substitution patterns.

Physical and Structural Properties

The crystal structure of (±)-1,2;4,5-di-O-cyclohexylidene myo-inositol has been refined to R = 2.9% and exhibits interesting disordered hydrogen bonding described as "flip-flop" in nature . This structural characteristic significantly influences the compound's physical properties and reactivity patterns.

PropertyValueSource
Melting Point174-175°C (literature: 179-180°C)
Crystal Structure RefinementR = 2.9%
Hydrogen Bonding PatternDisordered (flip-flop)
Free Hydroxyl GroupsPositions 3 and 6

Synthesis and Preparation

Synthetic Routes

The preparation of 1,2:4,5-Biscyclohexylidene D-myo-Inositol typically follows a direct route from myo-inositol using 1-ethoxycyclohexene as the protecting reagent under acidic conditions. The reaction proceeds through a selective protection mechanism that favors the 1,2 and 4,5 positions.

Based on available synthetic procedures, the preparation involves reacting myo-inositol with excess 1-ethoxycyclohexene, followed by isolation of the desired isomer through crystallization. A representative synthesis involves treating myo-inositol (71.5 g) with 1-ethoxycyclohexene (133 g), which yields 1,2:4,5-di-O-cyclohexylidene-myo-inositol after crystallization .

Additional synthetic refinements may include:

  • Optimization of reaction conditions to improve yield

  • Purification through selective crystallization

  • Alternative protection strategies using different cyclohexylidene-generating reagents

Purification and Isolation

The purification typically involves crystallization from appropriate solvents. For instance, the compound can be recrystallized from ethanol to obtain pure 1,2-O-cyclohexylidene-myo-inositol with a melting point of 174-175°C . The crystallization step is crucial for removing partially protected byproducts and ensuring isomeric purity.

Reactivity and Chemical Properties

Differential Reactivity of Free Hydroxyl Groups

A noteworthy aspect of 1,2:4,5-Biscyclohexylidene D-myo-Inositol is the differential reactivity of its two free hydroxyl groups at positions 3 and 6. Semi-empirical calculations have demonstrated that the 3-position exhibits higher reactivity compared to the 6-position . This reactivity difference provides a basis for regioselective functionalization, which is particularly valuable for synthesizing specifically substituted inositol derivatives.

PositionRelative ReactivityAssessment MethodSource
3-PositionHigherSemi-empirical calculations
6-PositionLowerSemi-empirical calculations

This reactivity difference can be exploited in synthetic strategies that require selective modification at a specific position, enabling more controlled preparation of complex inositol derivatives.

Phosphorylation Chemistry

The phosphorylation of 1,2:4,5-Biscyclohexylidene D-myo-Inositol represents one of its most significant applications in organic synthesis. The compound can be phosphorylated using various phosphorylating agents, including (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidin-2-one .

When subjected to phosphorylation, the higher reactivity of the 3-position typically results in preferential phosphorylation at this site. The diastereoisomer resulting from phosphorylation at the 3-position can be isolated through crystallization, providing a route to stereochemically defined inositol phosphates .

Applications in Synthetic Chemistry

Synthesis of Myo-Inositol Phosphates

The primary application of 1,2:4,5-Biscyclohexylidene D-myo-Inositol lies in the synthesis of biologically significant inositol phosphates, particularly myo-inositol 3-phosphate. The synthetic sequence typically involves:

  • Phosphorylation of the protected inositol derivative

  • Deprotection of the cyclohexylidene groups using TFA/H₂O

  • Further deprotection steps, such as hydrogenolysis using H₂/Pd-C

This approach allows for the preparation of myo-inositol 3-phosphate in just four steps from myo-inositol, representing an efficient synthetic route to this important compound .

Starting MaterialReaction SequenceProductTotal StepsSource
1,2:4,5-Biscyclohexylidene D-myo-Inositol1. Phosphorylation with (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidin-2-one
2. Deprotection with TFA/H₂O
3. Hydrogenolysis with H₂/Pd-C
Myo-inositol 3-phosphate4 steps from myo-inositol

Role in the Synthesis of Inositol Trisphosphates

The compound also serves as a valuable intermediate in the synthesis of more complex inositol phosphates, including D-myo-inositol 1,4,5-trisphosphate, which functions as a second messenger in cellular signaling pathways . The selective protection pattern of 1,2:4,5-Biscyclohexylidene D-myo-Inositol provides a foundation for introducing phosphate groups at specific positions, enabling the synthesis of structurally defined inositol polyphosphates.

Optical Resolution Strategies

Menthoxyacetyl Esters for Resolution

Optical resolution represents an important aspect of inositol chemistry, particularly for obtaining stereochemically pure derivatives. One approach involves the transformation of racemic 1,2:4,5-Biscyclohexylidene D-myo-Inositol derivatives into diastereomeric menthoxyacetyl esters, which can then be separated.

For example, treatment of a racemic 1,2-diol derivative with l-menthoxyacetyl chloride yields separable diastereoisomers . These can be isolated through column chromatography or direct crystallization from suitable solvents. The separated diastereoisomers can then be converted back to the corresponding enantiomerically pure inositol derivatives through hydrolysis under basic conditions.

Alternative Resolution Strategies

Alternative resolution approaches include:

  • Use of chiral auxiliaries attached to the free hydroxyl groups

  • Enzymatic resolution using stereoselective enzymes

  • Resolution through formation of diastereomeric camphor acetal derivatives

These methods provide flexible approaches for obtaining enantiomerically pure inositol derivatives, which are crucial for biological studies and pharmaceutical applications.

Significance in Biological Research

Relation to Second Messenger Systems

Phosphorylated inositol derivatives, particularly D-myo-inositol 1,4,5-trisphosphate, function as second messengers in cellular signaling pathways . The ability to synthesize these compounds in a controlled manner using 1,2:4,5-Biscyclohexylidene D-myo-Inositol as a key intermediate has contributed significantly to our understanding of these signaling systems.

The controlled synthesis of specific inositol phosphates allows researchers to:

  • Investigate structure-activity relationships

  • Develop selective inhibitors or activators

  • Create labeled derivatives for analytical studies

  • Design analogues with modified biological properties

Development of Inositol Phosphate Analogues

Beyond natural inositol phosphates, 1,2:4,5-Biscyclohexylidene D-myo-Inositol has facilitated the synthesis of modified analogues, including phosphorothioates and fluorescently labeled derivatives . These analogues provide valuable tools for studying inositol phosphate biology, including their interaction with receptors, metabolizing enzymes, and downstream effectors.

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